(S)-2-(Metoxi-metil)pirrolidina

Descripción general

Descripción

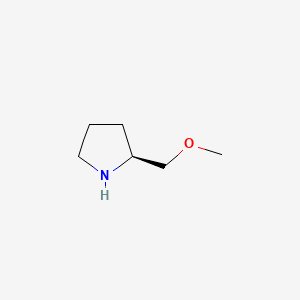

(S)-2-(methoxymethyl)pyrrolidine is a member of the class of pyrrolidines in which the only substituent is a methoxymethyl group at position 2 (the S-enantiomer0. It is a member of pyrrolidines and an ether.

Aplicaciones Científicas De Investigación

Análisis Integral de las Aplicaciones de la (S)-2-(Metoxi-metil)pirrolidina

This compound, también conocida como (S)-(+)-2-(Metoxi-metil)pirrolidina u O-Metil-L-prolinol, es un compuesto quiral versátil utilizado en diversas aplicaciones de investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos.

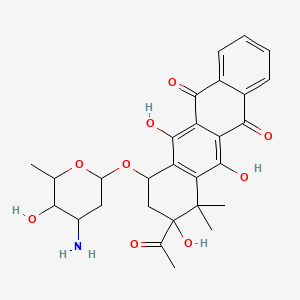

Catalizadores y Ligandos Quirales: This compound sirve como catalizador y ligando quiral en la síntesis estereoespecífica. Se utiliza para preparar 2-fosfa3ferrocenofanos {svg_1} quirales planos. Estos ferrocenofanos son importantes en el desarrollo de nuevos materiales y catalizadores debido a sus propiedades estructurales y electrónicas únicas.

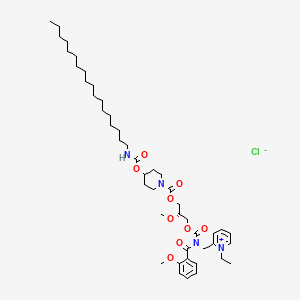

Organocatálisis: Este compuesto actúa como organocatalizador en la reacción de aldol cruzada de dihidroxiacetona con p-nitrobenzaldehído para formar el poliol correspondiente {svg_2}. Esta reacción es crucial para la síntesis de moléculas complejas en productos farmacéuticos y productos químicos finos.

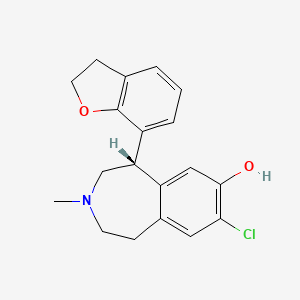

Síntesis Asimétrica: Como auxiliar quiral, this compound se utiliza en la síntesis asimétrica de alcoholes propargílicos {svg_3} y 4-nitrociclohexanonas {svg_4}, que son intermediarios valiosos en la producción de varios productos farmacéuticos.

Adiciones de Michael: El compuesto se utiliza para adiciones asimétricas de Michael a enonas {svg_5}. Esta aplicación es significativa en la creación de enlaces carbono-carbono, un paso fundamental en la síntesis orgánica.

Estudios de Desorden Dinámico: En el campo de los productos farmacéuticos, las estructuras relacionadas con la this compound exhiben desorden dinámico en anillos de pirrolidina cristalográficamente distintos, que se dilucidan mediante cristalografía de RMN {svg_6}. La comprensión de estas dinámicas es esencial para el diseño de fármacos con las propiedades físicas deseadas.

Síntesis de Productos Naturales: La prolina, de la que se deriva la this compound, se utiliza como sinton quiral en la síntesis de una amplia gama de productos naturales, incluidos las pirrolidinas, pirrolizidinas y alcaloides indolizidínicos {svg_7}. Esto demuestra el papel del compuesto en la síntesis de productos naturales complejos.

Cristales Líquidos Iónicos: Se ha llevado a cabo investigación sobre el desarrollo de cristales líquidos iónicos (ILC) utilizando el catión pirrolidinio, derivado de anillos de pirrolidina como los de la this compound {svg_8}. Estos ILC son de interés debido a su mayor estabilidad electroquímica y posibles aplicaciones en electrónica.

Mecanismo De Acción

Target of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, is found in numerous natural products and pharmaceuticals .

Mode of Action

It’s known that pyrrolidine rings exhibit differing dynamics in crystallographically distinct environments . One ring performs inversions while the other is constrained to torsional librations . This contrast originates from C–H⋯H–C close contacts and less efficient C–H⋯π intermolecular interactions observed in the transition state of the constrained pyrrolidine ring .

Biochemical Pathways

The pyrrolidine ring is a common structure in many biochemical pathways, including those involved in the synthesis of natural products and pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of compounds with pyrrolidine rings would generally depend on factors such as the compound’s structure, the route of administration, and the individual’s metabolic profile .

Result of Action

Compounds with pyrrolidine rings can have diverse effects depending on their specific structures and the biological targets they interact with .

Action Environment

The action, efficacy, and stability of (S)-2-(Methoxymethyl)pyrrolidine can be influenced by various environmental factors . For instance, the dynamics of pyrrolidine rings can be influenced by the crystallographic environment, with differing dynamics observed in crystallographically distinct rings .

Análisis Bioquímico

Biochemical Properties

(S)-(+)-2-(Methoxymethyl)pyrrolidine plays a crucial role in biochemical reactions, particularly as an organocatalyst. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in the cross-aldol reaction of dihydroxyacetone with p-nitrobenzaldehyde to form the corresponding polyol . Additionally, (S)-(+)-2-(Methoxymethyl)pyrrolidine reacts with benzoylformic acid to form (S)-N-benzoylformyl-2-(methoxymethyl)-pyrrolidine . These interactions highlight its importance in facilitating specific biochemical transformations.

Cellular Effects

The effects of (S)-(+)-2-(Methoxymethyl)pyrrolidine on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a chiral auxiliary in asymmetric synthesis can impact the production of chiral molecules within cells, thereby influencing cellular processes . The compound’s ability to interact with specific biomolecules can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.

Molecular Mechanism

The molecular mechanism of (S)-(+)-2-(Methoxymethyl)pyrrolidine involves its interaction with biomolecules at the molecular level. It acts as an organocatalyst, facilitating various chemical reactions by binding to specific substrates and lowering the activation energy required for the reaction . This interaction can lead to enzyme inhibition or activation, depending on the nature of the reaction. Additionally, (S)-(+)-2-(Methoxymethyl)pyrrolidine can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-(+)-2-(Methoxymethyl)pyrrolidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (S)-(+)-2-(Methoxymethyl)pyrrolidine is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism or gene expression.

Dosage Effects in Animal Models

The effects of (S)-(+)-2-(Methoxymethyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as facilitating specific biochemical reactions or influencing cellular processes . At higher doses, it may exhibit toxic or adverse effects. Studies have shown that high doses of (S)-(+)-2-(Methoxymethyl)pyrrolidine can lead to toxicity in animal models, affecting various organs and systems . It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.

Metabolic Pathways

(S)-(+)-2-(Methoxymethyl)pyrrolidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors to facilitate biochemical reactions. For instance, it is used in the synthesis of planar chiral 2-phospha3ferrocenophanes . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels within cells. Understanding the metabolic pathways of (S)-(+)-2-(Methoxymethyl)pyrrolidine is crucial for optimizing its use in biochemical research and applications.

Transport and Distribution

The transport and distribution of (S)-(+)-2-(Methoxymethyl)pyrrolidine within cells and tissues are important factors that influence its activity and function. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall efficacy. Understanding the transport and distribution mechanisms of (S)-(+)-2-(Methoxymethyl)pyrrolidine is essential for optimizing its use in various applications.

Subcellular Localization

The subcellular localization of (S)-(+)-2-(Methoxymethyl)pyrrolidine can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its localization within the mitochondria or nucleus can affect its interaction with specific biomolecules and influence cellular processes. Understanding the subcellular localization of (S)-(+)-2-(Methoxymethyl)pyrrolidine is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Propiedades

IUPAC Name |

(2S)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291148 | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63126-47-6 | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63126-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-(S)-2-(Methoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)

![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/new.no-structure.jpg)

![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)